![molecular formula C11H20ClNO2 B1480998 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one CAS No. 2091638-60-5](/img/structure/B1480998.png)
2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one, commonly referred to as 2-C-HIPE, is a synthetic chemical compound with a wide variety of applications in scientific research. This compound is used in a number of synthetic pathways and processes, and it has been studied extensively in recent years.
Scientific Research Applications
Pharmacology: Drug Development and Testing
In pharmacology, this compound is utilized for its potential as a building block in drug development. It can be used to synthesize novel compounds with therapeutic properties. For instance, its structure could be modified to create new molecules that interact with specific receptors or enzymes within the body, potentially leading to the development of new medications for various diseases .
Biochemistry: Protein Interaction Studies
Biochemists may employ this compound in protein interaction studies. Due to its reactive nature, it can be used to label or modify proteins, which helps in understanding protein functions, interactions, and the biochemical pathways they are involved in.
Medicinal Chemistry: Targeted Therapy Research
In medicinal chemistry, researchers might explore the use of this compound in targeted therapy. By attaching it to molecules designed to bind to specific cells, such as cancer cells, it could be used to deliver therapeutic agents directly to the target, minimizing side effects on healthy cells .
Organic Synthesis: Intermediate for Complex Molecules
Organic chemists could use this compound as an intermediate in the synthesis of complex organic molecules. Its chloro and keto groups make it a versatile precursor that can undergo various chemical reactions to form new bonds and structures, which is essential in synthetic organic chemistry .
Analytical Chemistry: Reference Standards
In analytical chemistry, this compound can serve as a reference standard. It can be used to calibrate instruments or validate analytical methods, ensuring the accuracy and reliability of measurements in pharmaceutical testing .
Chemical Engineering: Process Optimization
Chemical engineers might find applications for this compound in process optimization. Understanding its properties and behavior in different conditions can lead to more efficient and cost-effective manufacturing processes for the chemicals and pharmaceuticals industry .
properties
IUPAC Name |
2-chloro-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-8(2)5-9-7-13(11(15)6-12)4-3-10(9)14/h8-10,14H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJSBGYSBBJFCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCC1O)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.